molecular formula C29H35ClN2O2S B12363474 1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol

1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol

Cat. No.: B12363474
M. Wt: 511.1 g/mol
InChI Key: YNFRPNGKSVHAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diazepane ring, a chlorophenyl group, and a phenylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chlorophenyl and phenylmethyl intermediates. These intermediates are then subjected to sulfoxidation to introduce the sulfinyl group. The final step involves the formation of the diazepane ring and the attachment of the phenylpropanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The sulfinyl group plays a crucial role in its binding affinity and specificity. Additionally, the diazepane ring may interact with neurotransmitter receptors, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine: Shares the chlorophenyl and phenyl groups but differs in the presence of a piperidine ring instead of a diazepane ring.

    2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid: Contains a piperazine ring and an acetic acid moiety, differing in its overall structure and functional groups.

Uniqueness

1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol is unique due to its combination of a diazepane ring, sulfinyl group, and phenylpropanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H35ClN2O2S

Molecular Weight

511.1 g/mol

IUPAC Name

1-[4-[2-[[2-(4-chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol

InChI

InChI=1S/C29H35ClN2O2S/c30-27-13-11-25(12-14-27)29-10-5-4-9-26(29)23-35(34)20-19-31-15-6-16-32(18-17-31)22-28(33)21-24-7-2-1-3-8-24/h1-5,7-14,28,33H,6,15-23H2

InChI Key

YNFRPNGKSVHAAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)CC(CC2=CC=CC=C2)O)CCS(=O)CC3=CC=CC=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.